

Cross-Validation of LEI105 Activity: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	LEI105	
Cat. No.:	B608513	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diacylglycerol lipase (DAGL) inhibitor, **LEI105**, across various experimental models. The data presented herein supports the cross-validation of its activity and provides detailed experimental methodologies for key assays.

LEI105 is a potent, selective, and reversible inhibitor of diacylglycerol lipases alpha (DAGL α) and beta (DAGL β), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding its activity and selectivity across different biological contexts is crucial for its application as a chemical probe to investigate the role of 2-AG signaling in health and disease. This guide summarizes the available data on **LEI105**'s performance in biochemical, cellular, and tissue-based models.

Data Presentation: Comparative Activity of LEI105

The inhibitory potency of **LEI105** has been assessed in multiple models using various assays. The following tables summarize the quantitative data, presenting pIC50 values (the negative logarithm of the half-maximal inhibitory concentration) for **LEI105** and a related, less potent compound, LEI104, for comparison.



Model System	Assay Type	Target	LEI105 pIC50 (IC50)	LEI104 pIC50 (IC50)
Recombinant Human DAGLα	Fluorescence- Based Natural Substrate Assay	DAGLα	7.9 ± 0.08 (13 nM)	6.3 ± 0.1 (501 nM)
Mouse Brain Membrane Proteome	Competitive ABPP	Endogenous DAGLα	7.5 ± 0.07 (32 nM)	Not Reported
Mouse Spleen Membrane Proteome	Competitive ABPP	Endogenous DAGLβ	Not Reported	Not Reported
Neuro2A Cells (in situ)	Competitive ABPP	Endogenous DAGLβ	Not Reported	Not Reported

Table 1: Inhibitory Potency of **LEI105** in Biochemical and Cellular Models. Data compiled from studies characterizing the inhibitory activity of **LEI105** against recombinant and endogenous DAGL α . ABPP refers to Activity-Based Protein Profiling.



Model System	Assay Type	Effect	LEI105 Concentration
Neuro2A Cells	Targeted Lipidomics	Concentration- dependent reduction of 2-AG levels	Effective concentrations reported in original study
Mouse Hippocampal Slices	Electrophysiology	Reduction of cannabinoid CB1 receptor-mediated short-term synaptic plasticity	Effective concentrations reported in original study
Rat Brain (in vivo, using LEI-106, a similar DAGLα inhibitor)	In situ brain perfusion	Increased blood-brain barrier permeability	40 mg/kg, i.p.

Table 2: Functional Effects of DAGL Inhibition by **LEI105** and a Related Compound. This table highlights the downstream functional consequences of **LEI105**-mediated DAGL inhibition in cellular and tissue models, as well as the in vivo effects of a structurally similar DAGL α inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of **LEI105**.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of an inhibitor against its target enzyme in a complex biological sample.

Objective: To determine the IC50 of **LEI105** for DAGL α and DAGL β in their native environment.

Materials:



- Mouse brain or spleen tissue homogenates (or cell lysates)
- LEI105 and other test compounds
- Activity-based probe (e.g., a fluorescently-tagged broad-spectrum serine hydrolase probe or a specific DAGL probe)
- SDS-PAGE gels
- Fluorescence gel scanner

Procedure:

- Proteome Preparation: Homogenize mouse brain or spleen tissue in an appropriate buffer to generate a membrane proteome fraction.
- Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of LEI105 (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
- Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate for a further period (e.g., 15 minutes) to allow for labeling of the active enzymes that have not been inhibited by LEI105.
- Quenching and Separation: Quench the reaction by adding SDS-PAGE loading buffer.
 Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Visualization and Quantification: Visualize the fluorescently labeled enzymes using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will be inversely proportional to the concentration of the inhibitor.
- Data Analysis: Quantify the fluorescence intensity of the target enzyme band at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the pIC50 value.

Fluorescence-Based Natural Substrate Assay



This assay measures the enzymatic activity of DAGL by detecting the production of glycerol, a byproduct of the hydrolysis of a diacylglycerol substrate.

Objective: To determine the IC50 of **LEI105** against recombinant DAGL α in a cell-free system.

Materials:

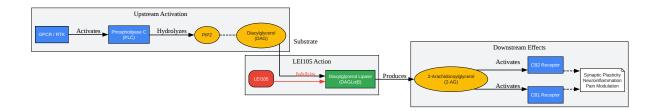
- Recombinant human DAGLα
- Diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)
- A coupled enzyme system to detect glycerol (e.g., glycerol kinase, glycerol phosphate oxidase, and horseradish peroxidase)
- A fluorescent probe that reacts with the final product of the coupled enzyme system (e.g., Amplex Red)
- · LEI105 and other test compounds
- 96-well microplate reader

Procedure:

- Assay Preparation: Prepare a reaction mixture containing the diacylglycerol substrate and the coupled enzyme system in an appropriate assay buffer.
- Inhibitor Incubation: Add varying concentrations of LEI105 (or vehicle control) to the wells of a 96-well plate.
- Enzyme Addition: Add the recombinant DAGL α to the wells to initiate the enzymatic reaction.
- Fluorescence Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the DAGLα activity.
- Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the pIC50 value.



Mandatory Visualization Signaling Pathway of DAGL and 2-AG

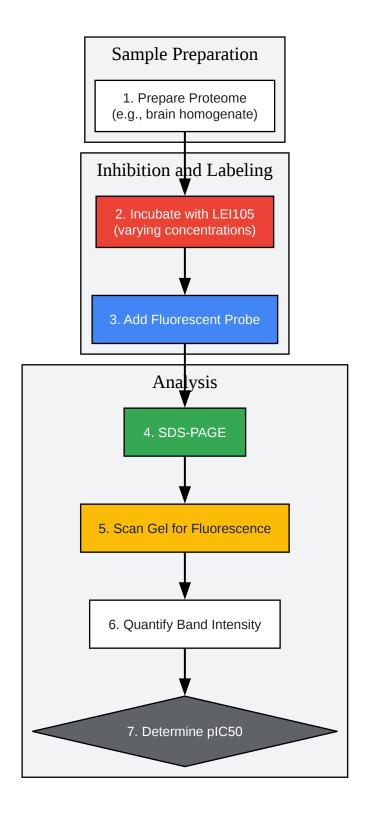


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Caption: Signaling pathway of DAGL and its product 2-AG, and the inhibitory action of LEI105.

Experimental Workflow for Competitive ABPP





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Caption: Workflow for determining inhibitor potency using competitive Activity-Based Protein Profiling (ABPP).



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